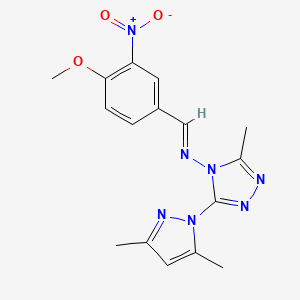![molecular formula C15H12N2O4S B5908962 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid](/img/structure/B5908962.png)
4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid, also known as TPCA-1, is a small molecule inhibitor of nuclear factor kappa B (NF-κB) activation. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. It binds to the active site of the IκB kinase (IKK) complex, which is responsible for the phosphorylation of IκBα, and prevents its activation. This leads to the accumulation of IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus.
Biochemical and Physiological Effects:
4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory effects in various in vitro and in vivo models. It suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), and inhibits the proliferation and migration of cancer cells. It also modulates the activity of immune cells, such as T cells and dendritic cells, and enhances their antigen-presenting function.
实验室实验的优点和局限性
4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid is a potent and selective inhibitor of NF-κB activation, which makes it an attractive tool for studying the role of NF-κB in various biological processes. It has been used in a wide range of in vitro and in vivo experiments to investigate the molecular mechanisms underlying the pathogenesis of various diseases. However, 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid has some limitations, including its low solubility in aqueous solutions and its potential cytotoxicity at high concentrations. These limitations should be taken into account when designing experiments using 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid.
未来方向
There are several future directions for the research on 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid. Firstly, the potential therapeutic applications of 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid in various diseases should be further explored in preclinical and clinical studies. Secondly, the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid should be elucidated in more detail. Thirdly, the development of more potent and selective inhibitors of NF-κB activation, based on the structure of 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid, should be pursued. Finally, the potential synergistic effects of 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid with other drugs or therapies should be investigated, in order to improve its efficacy and reduce its potential toxicity.
Conclusion:
In conclusion, 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid is a small molecule inhibitor of NF-κB activation, which has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of IKK-mediated phosphorylation and degradation of IκBα, leading to the sequestration of NF-κB in the cytoplasm. 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid has been extensively studied in in vitro and in vivo models, and its advantages and limitations for lab experiments should be taken into account when designing experiments. There are several future directions for the research on 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid, which should be pursued to further explore its potential therapeutic applications and molecular mechanisms of action.
合成方法
4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid can be synthesized by a multi-step reaction starting from 2-acetylthiophene and 3-nitrobenzoic acid. The key step involves the reduction of the nitro group to an amino group, followed by the coupling reaction with 2-thienyl isocyanate to yield the desired product. The purity and yield of 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid can be improved by recrystallization and column chromatography.
科学研究应用
4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses, cell proliferation, and apoptosis. Aberrant activation of NF-κB has been implicated in the pathogenesis of many diseases, including cancer, inflammation, and autoimmune disorders.
属性
IUPAC Name |
(Z)-4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c18-13(6-7-14(19)20)16-10-3-1-4-11(9-10)17-15(21)12-5-2-8-22-12/h1-9H,(H,16,18)(H,17,21)(H,19,20)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPASCNJZMFGIJZ-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B5908885.png)
![6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908888.png)
![5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5908891.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908899.png)
![5-(3-thienylmethylene)-3-[(3-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908906.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5908909.png)

![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B5908921.png)
![2-ethyl-5-imino-6-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908927.png)
![5-(4-bromophenyl)-4-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B5908930.png)
![5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5908936.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908942.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908957.png)
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908974.png)